

Foreword: The Analytical Imperative for Hydantoin Scaffolds

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Compound of Interest

Compound Name: 5-Ethylhydantoin

Cat. No.: B101458

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Hydantoins, chemically known as imidazolidine-2,4-diones, represent a cornerstone scaffold in medicinal chemistry.[1] Their derivatives exhibit a remarkable breadth of biological activities, serving as anticonvulsants, antiarrhythmics, and antimicrobial agents, among others.[1] The substituent at the C5 position of the hydantoin ring is a critical determinant of its pharmacological profile, making unambiguous structural confirmation paramount in drug discovery and development pipelines. **5-Ethylhydantoin**, a chiral derivative, serves as a model compound for understanding the spectroscopic signatures that define this important class of molecules.

This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to **5-Ethylhydantoin**. Moving beyond a mere presentation of data, this document, intended for researchers and drug development professionals, delves into the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust and validated approach to structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds in solution.[2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For **5-Ethylhydantoin**, both ^1H and ^{13}C NMR are essential for complete characterization.

Expertise in Practice: The Rationale for Solvent Selection

The choice of a deuterated solvent is the first critical decision in NMR analysis. While chloroform-d (CDCl_3) is common, deuterated dimethyl sulfoxide (DMSO-d_6) is often superior for hydantoin derivatives.^{[3][4]} The key reason is the presence of two N-H protons in the hydantoin ring. In protic solvents like methanol- d_4 or D_2O , these protons can undergo rapid chemical exchange, leading to broad or even unobservable signals. DMSO-d_6 is a polar, aprotic solvent that forms hydrogen bonds with the N-H protons, slowing their exchange rate and typically resulting in sharp, well-defined signals that are crucial for structural confirmation.^[4]

^1H NMR Spectral Analysis

The proton NMR spectrum of **5-Ethylhydantoin** is expected to show distinct signals corresponding to each unique proton environment. Based on established data for similar 5-substituted hydantoins, the following resonances can be predicted.^{[1][5]}

- **Ethyl Group ($\text{C}_5\text{-CH}_2\text{CH}_3$):** This group gives rise to two signals. The methyl protons ($-\text{CH}_3$) appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons ($-\text{CH}_2$) appear as a quartet due to coupling with the three methyl protons.
- **Methine Proton ($\text{C}_5\text{-H}$):** The single proton at the chiral C_5 position will be coupled to the adjacent methylene protons of the ethyl group, appearing as a triplet.
- **Amide/Imide Protons ($\text{N}_1\text{-H}$ and $\text{N}_3\text{-H}$):** Two distinct signals are expected for the N-H protons. These often appear as broad singlets at a higher chemical shift (downfield), typically between 7.5 and 11.0 ppm in DMSO-d_6 .^{[1][6]} Their exact position is sensitive to concentration and temperature.

^{13}C NMR Spectral Analysis

The ^{13}C NMR spectrum provides a count of the unique carbon atoms and information about their chemical nature (e.g., carbonyl, aliphatic).

- **Carbonyl Carbons (C=O):** The hydantoin ring contains two carbonyl carbons, C_2 and C_4 . These are significantly deshielded and appear far downfield, typically in the range of 155-178

ppm.[1][5] The C4 carbonyl is generally more deshielded (further downfield) than the C2 (urea-like) carbonyl.

- Chiral Carbon (C₅): The C5 carbon, attached to the ethyl group and two nitrogen atoms, is expected to resonate in the aliphatic region, typically around 55-65 ppm.[1][5]
- Ethyl Group Carbons (-CH₂CH₃): The methylene (-CH₂) and methyl (-CH₃) carbons will appear in the upfield aliphatic region.

Summary of Predicted NMR Data

The following table summarizes the anticipated chemical shifts for **5-Ethylhydantoin** in DMSO-d₆.

¹ H NMR Data (Predicted)		¹³ C NMR Data (Predicted)	
Assignment	δ (ppm)	Assignment	δ (ppm)
-CH ₂ CH ₃ (t)	~ 0.9	-CH ₂ CH ₃	~ 10
-CH ₂ CH ₃ (q)	~ 1.7	-CH ₂ CH ₃	~ 25
C ₅ -H (t)	~ 4.1	C ₅ -H	~ 58
N ₁ -H (br s)	~ 8.0	C ₂ =O	~ 157
N ₃ -H (br s)	~ 10.6	C ₄ =O	~ 175

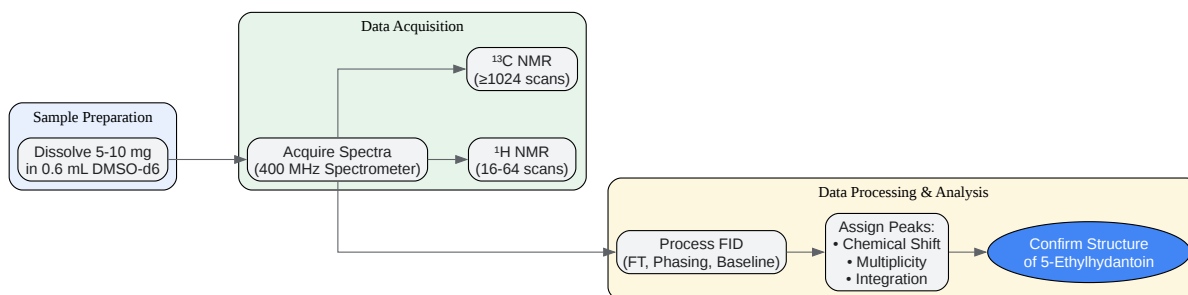
Note: 't' denotes a triplet, 'q' a quartet, and 'br s' a broad singlet. Chemical shifts are estimates based on analogous compounds and may vary.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Ethylhydantoin** in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved.
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

- ^1H NMR Parameters:
 - Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker instruments).
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on concentration.
 - Relaxation Delay (d1): 1-2 seconds to allow for full magnetization recovery.[\[2\]](#)
- ^{13}C NMR Parameters:
 - Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay (d1): 2-5 seconds.

Workflow for NMR Analysis



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Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.^[7] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Interpreting the IR Spectrum of 5-Ethylhydantoin

The IR spectrum of **5-Ethylhydantoin** is dominated by absorptions from its N-H and C=O bonds.

- **N-H Stretching:** The presence of two N-H groups involved in hydrogen bonding results in a strong, broad absorption band typically found between 3100-3300 cm^{-1} .^[5]
- **C-H Stretching:** Aliphatic C-H bonds of the ethyl group will produce sharp peaks just below 3000 cm^{-1} (typically 2850-2960 cm^{-1}).^[8]
- **C=O Stretching:** This is the most characteristic region for hydantoins. Two distinct and very strong absorption bands are expected for the two carbonyl groups. The asymmetric C=O stretch (often from C4) appears at a higher wavenumber ($\sim 1770 \text{ cm}^{-1}$), while the symmetric C=O stretch (from C2) appears at a lower wavenumber ($\sim 1710 \text{ cm}^{-1}$).^[5] This splitting is diagnostic for the hydantoin ring.
- **Fingerprint Region:** The region from 1500 cm^{-1} to 400 cm^{-1} contains a complex pattern of absorptions from C-N stretching and various bending vibrations. While difficult to assign individually, this region is unique to the molecule and serves as a "fingerprint" for identification when compared to a reference spectrum.^[7]

Summary of Characteristic IR Absorptions

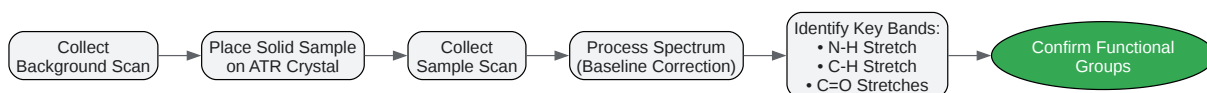
Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
N-H	Stretch	3100 - 3300	Strong, Broad
C-H (sp ³)	Stretch	2850 - 2960	Medium
C=O (Amide)	Asymmetric Stretch	~ 1770	Strong, Sharp
C=O (Urea)	Symmetric Stretch	~ 1710	Strong, Sharp
C-N	Stretch	1200 - 1400	Medium

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient technique for acquiring IR spectra of solid samples, requiring minimal sample preparation.

- Instrument Preparation: Record a background spectrum on the clean ATR crystal (typically diamond or germanium).
- Sample Application: Place a small amount (a few milligrams) of the solid **5-Ethylhydantoin** powder onto the ATR crystal.
- Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum (typically 16-32 scans are co-added for a good signal-to-noise ratio).
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Workflow for IR Analysis



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Caption: Workflow for functional group analysis using ATR-IR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two fundamental pieces of information: the molecular weight of the analyte and, through its fragmentation pattern, clues about its structure. Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, causing reproducible fragmentation that is highly useful for structural analysis.^[9]

Interpreting the EI Mass Spectrum of 5-Ethylhydantoin

The molecular formula of **5-Ethylhydantoin** is $C_5H_8N_2O_2$, giving it a monoisotopic mass of 128.06 Da.

- **Molecular Ion ($M^{+\bullet}$):** The primary ion observed should be the molecular ion at an m/z (mass-to-charge ratio) of 128. This peak confirms the molecular weight of the compound.
- **Key Fragmentation Pathways:** Hydantoins undergo characteristic fragmentation patterns.^[10] For **5-Ethylhydantoin**, the most probable fragmentation events are:
 - **Loss of the Ethyl Group:** Cleavage of the C5-ethyl bond is a highly favorable pathway, leading to the loss of an ethyl radical ($\bullet C_2H_5$, 29 Da). This would produce a prominent fragment ion at m/z 99.
 - **Ring Cleavage:** The hydantoin ring itself can fragment. A common pathway involves the loss of a neutral carbon monoxide molecule (CO, 28 Da) and/or an isocyanate fragment (HNCO, 43 Da).^[10] These losses from the molecular ion or the $[M-29]^+$ fragment can lead to a variety of smaller ions. For example, loss of CO from the m/z 99 fragment would yield an ion at m/z 71.

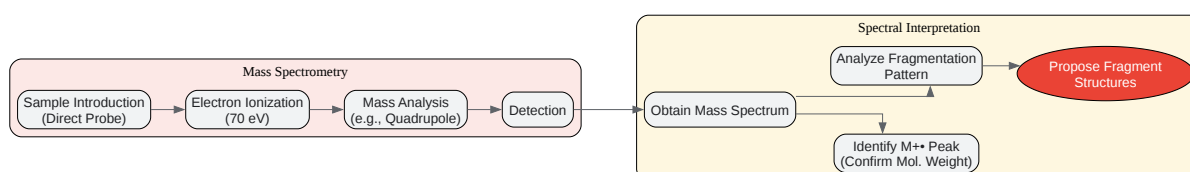
Summary of Predicted Mass Fragments (EI-MS)

m/z	Proposed Fragment	Origin
128	$[\text{C}_5\text{H}_8\text{N}_2\text{O}_2]^+\bullet$	Molecular Ion ($\text{M}^+\bullet$)
99	$[\text{M} - \text{C}_2\text{H}_5]^+$	Loss of ethyl radical
71	$[\text{M} - \text{C}_2\text{H}_5 - \text{CO}]^+$	Loss of CO from m/z 99
56	$[\text{C}_3\text{H}_4\text{N}]^+$	Further fragmentation
43	$[\text{HNCO}]^+\bullet$ or $[\text{C}_2\text{H}_3\text{O}]^+$	Ring fragmentation

Experimental Protocol: EI-MS Data Acquisition

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC).
- **Ionization:** Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions to generate the mass spectrum.

Workflow for Mass Spectrometry Analysis

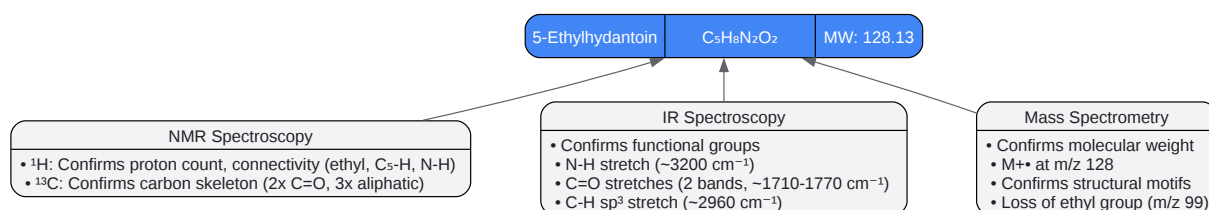


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Caption: Workflow for molecular weight and fragmentation analysis by EI-MS.

Integrated Analysis: A Triad of Corroborating Evidence

While each spectroscopic technique provides valuable information, their true power lies in their combined application. The structural elucidation of **5-Ethylhydantoin** is a process of assembling complementary pieces of a puzzle.



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Caption: Integrated approach for structural validation.

- Mass Spectrometry first confirms the molecular weight is 128 Da, consistent with the $C_5H_8N_2O_2$ formula. The fragmentation pattern, showing a key loss of 29 Da, strongly suggests the presence of an ethyl substituent.
- Infrared Spectroscopy corroborates the presence of the core functional groups. It confirms the N-H bonds and, critically, the dual carbonyl absorptions characteristic of the hydantoin ring.
- NMR Spectroscopy provides the final, definitive proof of structure. 1H NMR resolves the exact nature of the ethyl group (triplet and quartet) and its connection to a single methine

proton (C₅-H), while ¹³C NMR confirms the presence of five unique carbons, including the two distinct carbonyls.

Together, these three techniques provide an orthogonal and self-validating system for the complete and unambiguous characterization of **5-Ethylhydantoin**, a standard of practice essential for advancing research in medicinal chemistry and drug development.

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